3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran
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Overview
Description
3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran is a complex organic compound with a molecular formula of C20H34O It is a derivative of naphthopyran, characterized by its unique structure that includes multiple methyl groups and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Scientific Research Applications
3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Manoyl oxide: A similar compound with a related structure and potential biological activities.
13-epi-Manoyl oxide: Another related compound with distinct stereochemistry.
Monool oxide: A compound with similar functional groups but different structural arrangement.
Uniqueness
3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H44O |
---|---|
Molecular Weight |
348.6 g/mol |
IUPAC Name |
3-hexyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |
InChI |
InChI=1S/C24H44O/c1-7-8-9-10-15-22(4)17-12-20-23(5)16-11-14-21(2,3)19(23)13-18-24(20,6)25-22/h19-20H,7-18H2,1-6H3 |
InChI Key |
OCSRPZNLRSAYKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CCC2C3(CCCC(C3CCC2(O1)C)(C)C)C)C |
Origin of Product |
United States |
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